molecular formula C17H19NO2 B255603 N-(4-methylphenyl)-2-propoxybenzamide

N-(4-methylphenyl)-2-propoxybenzamide

Cat. No.: B255603
M. Wt: 269.34 g/mol
InChI Key: QOCPMWHFFQZCBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methylphenyl)-2-propoxybenzamide is a benzamide derivative characterized by a propoxy group at the 2-position of the benzoyl ring and a 4-methylphenyl substituent on the amide nitrogen. Its molecular formula is C₁₇H₁₉NO₂, with a molar mass of 269.34 g/mol.

Properties

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

N-(4-methylphenyl)-2-propoxybenzamide

InChI

InChI=1S/C17H19NO2/c1-3-12-20-16-7-5-4-6-15(16)17(19)18-14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3,(H,18,19)

InChI Key

QOCPMWHFFQZCBW-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C

Canonical SMILES

CCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of N-(4-methylphenyl)-2-propoxybenzamide are best understood through comparison with related benzamide derivatives. Below is a detailed analysis:

Structural and Functional Group Variations

Table 1: Substituent Effects on Key Properties
Compound Name Molecular Formula Substituents (Benzamide Position) Key Properties/Applications
This compound C₁₇H₁₉NO₂ 2-propoxy, 4-methylphenyl High lipophilicity (inferred)
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide C₁₅H₁₄ClNO₂ 2-methoxy, 4-methyl, 4-Cl phenyl Fluorescence with Pb²⁺
2-Hydroxy-N-(4-methylphenyl)benzamide C₁₄H₁₃NO₂ 2-hydroxy, 4-methylphenyl Precursor for benzoxazepines
N-(4-Aminophenyl)-2-propoxybenzamide C₁₆H₁₈N₂O₂ 2-propoxy, 4-aminophenyl Irritant (Xi hazard class)

Key Observations:

  • Substituent Effects on Reactivity and Bioactivity: The propoxy group in the target compound likely increases steric bulk and lipophilicity compared to smaller groups like methoxy or hydroxy. This could enhance membrane permeability but reduce solubility in polar solvents. Electron-withdrawing groups (e.g., Cl in N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide) may enhance fluorescence properties when coordinating with metal ions like Pb²⁺ . In contrast, electron-donating groups (e.g., methyl or methoxy) could stabilize the amide bond or influence electronic spectra. Amino groups (as in N-(4-aminophenyl)-2-propoxybenzamide) introduce nucleophilic sites, increasing reactivity but also toxicity risks (e.g., irritation) .

Physical and Spectroscopic Properties

  • The target compound’s methyl and propoxy groups may similarly affect crystallinity.
  • Fluorescence : Methoxy-substituted benzamides show pH-dependent fluorescence intensity when complexed with Pb²⁺, a property that may vary with propoxy substitution due to altered electron-donating capacity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.